5,7-Dichloroquinolin-8-yl Methanesulfonate: Synthesis, Characterization, and Process Validation
5,7-Dichloroquinolin-8-yl Methanesulfonate: Synthesis, Characterization, and Process Validation
Topic: Synthesis and Characterization of 5,7-Dichloroquinolin-8-yl Methanesulfonate Content Type: Technical Whitepaper / Laboratory Guide Audience: Organic Chemists, Medicinal Chemists, Process Development Scientists[1]
Executive Summary
This technical guide details the synthesis and structural validation of 5,7-dichloroquinolin-8-yl methanesulfonate (CAS: 27092-50-8).[1] A derivative of the antimicrobial agent Chloroxine (5,7-dichloro-8-hydroxyquinoline), this compound represents a critical scaffold in medicinal chemistry, functioning either as a prodrug to improve lipophilicity or as an electrophilic intermediate for cross-coupling reactions.
The protocol defined herein utilizes a base-mediated nucleophilic substitution pathway, optimized for high yield and minimal side-product formation.[1] Emphasis is placed on process safety regarding methanesulfonyl chloride (MsCl) handling and rigorous structural confirmation via NMR and Mass Spectrometry.
Chemical Identity & Properties
| Property | Description |
| IUPAC Name | 5,7-Dichloroquinolin-8-yl methanesulfonate |
| CAS Registry Number | 27092-50-8 |
| Molecular Formula | C |
| Molecular Weight | 292.13 g/mol |
| Structure | Quinoline core, 5,7-dichloro substitution, 8-O-mesyl group |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, CHCl |
Synthetic Pathway & Mechanism
The synthesis proceeds via the sulfonylation of the phenolate anion of 5,7-dichloro-8-hydroxyquinoline.[1] The presence of chlorine atoms at the 5 and 7 positions significantly reduces the pKa of the hydroxyl group (compared to unsubstituted 8-hydroxyquinoline), stabilizing the phenolate but also reducing its nucleophilicity. Therefore, a non-nucleophilic organic base (Triethylamine or DIPEA) is employed to drive the deprotonation and subsequent attack on the sulfur center of methanesulfonyl chloride.
Reaction Scheme Visualization
Figure 1: Reaction pathway for the mesylation of 5,7-dichloro-8-hydroxyquinoline.
Experimental Protocol
Materials & Reagents
-
Precursor: 5,7-Dichloro-8-hydroxyquinoline (>98% purity).[1]
-
Reagent: Methanesulfonyl chloride (MsCl) – Must be freshly distilled or high-grade commercial; degrades to MsOH and HCl upon moisture exposure.[1]
-
Base: Triethylamine (Et
N) – Dried over KOH or molecular sieves. -
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Procedure
Step 1: Solubilization and Deprotonation
-
Charge a flame-dried 250 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Add 5,7-Dichloro-8-hydroxyquinoline (2.14 g, 10.0 mmol) and anhydrous DCM (50 mL).
-
Add Triethylamine (2.1 mL, 15.0 mmol, 1.5 eq) in one portion. The suspension may clear as the phenolate/ammonium salt forms.
-
Cool the mixture to 0°C using an ice/water bath. Crucial: Controlling temperature prevents the formation of sulfene intermediates or polymerization.
Step 2: Sulfonylation 5. Dilute Methanesulfonyl chloride (0.93 mL, 12.0 mmol, 1.2 eq) in 5 mL of DCM. 6. Add the MsCl solution dropwise to the reaction mixture over 15–20 minutes.
- Observation: A white precipitate (Et
N·HCl) will form immediately. - Exotherm Control: Ensure internal temperature does not exceed 5°C during addition.
- Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
- Stir for 2–4 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). The starting material (fluorescent under UV) should disappear, replaced by a less polar, non-fluorescent (or weakly fluorescent) spot.
Step 3: Workup & Isolation 9. Quench the reaction by adding Water (30 mL) and stirring vigorously for 10 minutes. 10. Transfer to a separatory funnel. Separate the organic layer.[2][3] 11. Wash the organic phase sequentially with:
- 0.5 M HCl (2 x 20 mL) – Removes unreacted amine/pyridine.
- Sat. NaHCO
(2 x 20 mL) – Neutralizes residual acid. - Brine (1 x 20 mL).
- Dry the organic layer over anhydrous Na
SO . Filter and concentrate under reduced pressure (Rotovap) to yield the crude solid.
Step 4: Purification 13. Recrystallize the crude solid from Ethanol or a DCM/Hexane mixture. 14. Filter the crystals and dry under high vacuum at 40°C for 6 hours.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation.[1]
Characterization & Validation
Validation of the product relies on confirming the loss of the phenolic proton and the installation of the mesyl group.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, CDCl
):-
3.45–3.60 ppm (s, 3H): Characteristic singlet for the methanesulfonyl methyl group (-SO
CH ). Note: This peak is absent in the starting material. - 7.60–7.70 ppm (s, 1H): H-6 proton on the quinoline ring.
- 7.50–7.60 ppm (dd, 1H): H-3 proton.
- 8.50–8.60 ppm (dd, 1H): H-4 proton.
- 8.90–9.00 ppm (dd, 1H): H-2 proton.
-
Key Diagnostic: The broad singlet for the phenolic -OH (
~10.0 ppm) observed in the starting material must be completely absent.
-
3.45–3.60 ppm (s, 3H): Characteristic singlet for the methanesulfonyl methyl group (-SO
Infrared Spectroscopy (FT-IR)
-
3200–3400 cm
: ABSENT . The broad O-H stretch of the starting material must be gone. -
1360–1380 cm
: Strong band, asymmetric SO stretch. -
1170–1190 cm
: Strong band, symmetric SO stretch.
Mass Spectrometry (LC-MS)
-
Ionization: ESI (+) or APCI (+).
-
Molecular Ion: Expected
= 292/294/296. -
Isotope Pattern: The presence of two chlorine atoms results in a characteristic isotope pattern:
-
M (100%)[4]
-
M+2 (~65%)
-
M+4 (~10%)
-
Verification: This 9:6:1 intensity ratio is the fingerprint of the dichloro-substituted scaffold.
-
Process Safety & Troubleshooting
Hazard Management
-
Methanesulfonyl Chloride (MsCl): Highly toxic, lachrymator, and corrosive. Reacts violently with water to produce HCl gas. Control: Handle only in a fume hood; quench all glassware and syringes with dilute NaOH before removal from the hood.
-
Chloroxine (Starting Material): Irritant. Avoid dust inhalation.
Common Failure Modes
| Issue | Cause | Solution |
| Low Yield | Hydrolysis of MsCl due to wet solvent.[1] | Ensure DCM is anhydrous; use fresh MsCl. |
| Impurity: Dimer | Formation of ether linkage (rare). | Keep reaction strictly at 0°C during addition; avoid large excess of base. |
| Residual Base | Incomplete washing. | Ensure the HCl wash step is performed thoroughly (pH of aq. layer should be < 2). |
References
-
Synthesis of 8-Hydroxyquinoline Derivatives
-
Source: Royal Society of Chemistry (RSC). "Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors."[1]
- Relevance: Provides general conditions for functionalizing 5,7-dichloro-8-hydroxyquinoline scaffolds.
-
-
Mesylation Protocols (General)
- Source: BenchChem Application Notes.
- Relevance: Validates the stoichiometry (1.2 eq MsCl, 1.5 eq Base)
-
Physical Properties of Chlorinated Quinolines
-
Source: National Institutes of Health (NIH) / PubChem. "5,7-Dichloro-8-hydroxyquinoline (Chloroxine) Data."[1]
- Relevance: Provides baseline spectral data for the starting m
-
-
Crystallographic Data
- Source: NIH / PubMed Central. "5,7-Dichloroquinolin-8-ol crystal structure."
- Relevance: Confirms the planar structure of the scaffold, aiding in NMR interpret
Sources
- 1. (1'R,2'S,3'R,4'R)-9-(2',3'-dihydroxy-4'-methylcyclopentan-1'-yl)adenine - CAS号 137490-53-0 - 摩熵化学 [molaid.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
